molecular formula C11H11N3OS B2356659 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034460-25-6

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2356659
CAS No.: 2034460-25-6
M. Wt: 233.29
InChI Key: PEROYNSECPLUSZ-UHFFFAOYSA-N
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Description

The compound “5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a thienopyrimidine derivative . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine base such as adenine and guanine .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves cyclization processes or domino reactions . For instance, a versatile and convenient synthetic method has been reported, in which substituted 1H-tetrazoles underwent recyclization including cleavage of the tetrazole ring, elimination of dinitrogen, and annulation of the pyrimidinone core under one-pot conditions .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions tolerate basic amines and hydrazines and proceed in high yields under mild conditions .

Future Directions

The collected results together with preliminary SAR data strongly indicate that the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivative T126 is worthy of future biological experiments and medicinal chemistry efforts aimed at developing a novel chemical class of AKT1 inhibitors as anti-AML agents .

Properties

IUPAC Name

5-thieno[3,2-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-16-10-9(1)12-6-13-11(10)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEROYNSECPLUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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